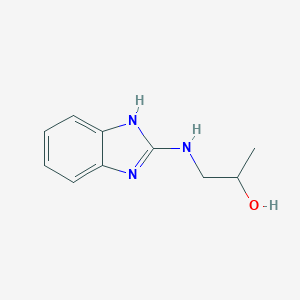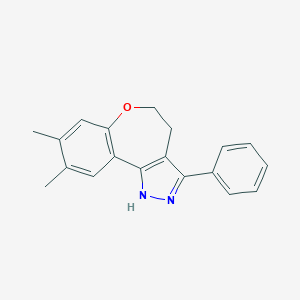
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-, commonly known as BDPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
BDPP exerts its therapeutic effects by modulating various cellular pathways. BDPP has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. BDPP also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, BDPP has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
生化和生理效应
BDPP has been shown to have various biochemical and physiological effects. BDPP has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BDPP has also been shown to increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). In addition, BDPP has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
实验室实验的优点和局限性
BDPP has several advantages for lab experiments, including its high purity and stability. BDPP is also readily available and can be synthesized using various methods. However, BDPP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
BDPP has significant potential for the development of novel therapeutics for various diseases. Future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets. In addition, the development of BDPP derivatives with improved solubility and bioavailability should be explored. Furthermore, the potential of BDPP as a drug delivery system should be investigated. Finally, the safety and efficacy of BDPP in preclinical and clinical studies should be evaluated.
Conclusion
BDPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BDPP has significant potential for the development of novel therapeutics for various diseases, and future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets.
合成方法
BDPP can be synthesized using various methods, including the reaction of 4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-ol with hydrazine hydrate and acetic acid. The reaction yields BDPP in good yield and purity. Other methods of synthesis include the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetonitrile with hydrazine hydrate and acetic acid and the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetic acid with thionyl chloride and hydrazine hydrate.
科学研究应用
BDPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BDPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BDPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BDPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
124392-83-2 |
|---|---|
产品名称 |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- |
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
8,9-dimethyl-3-phenyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
InChI 键 |
WMMDTFLRSMNFAH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
规范 SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
其他 CAS 编号 |
124392-83-2 |
同义词 |
4,5-Dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepino(5,4-c)pyrazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



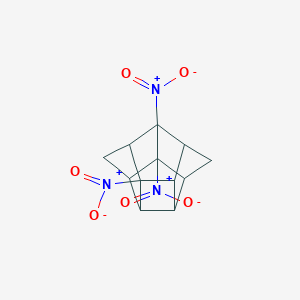
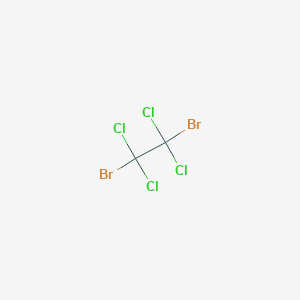
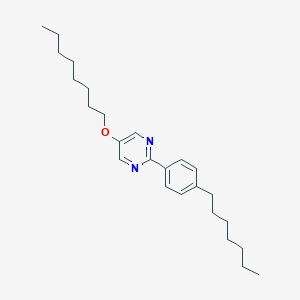

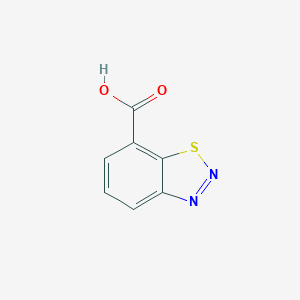
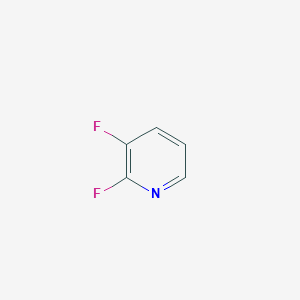
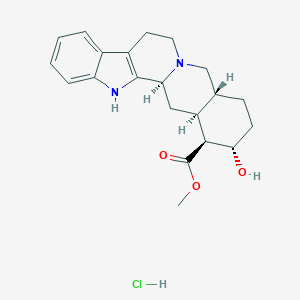
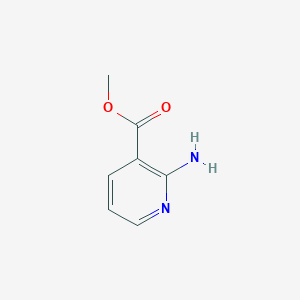
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
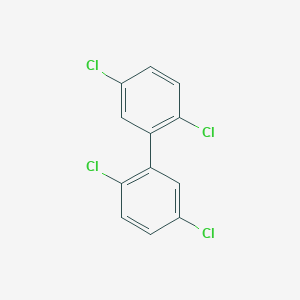
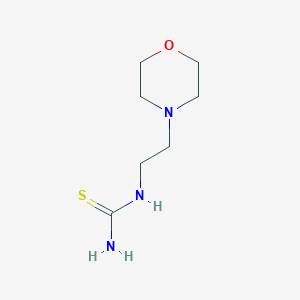

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
